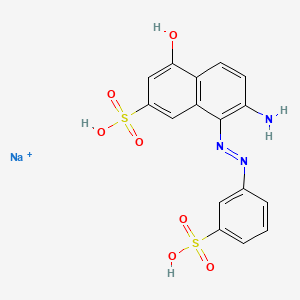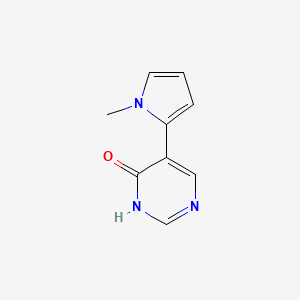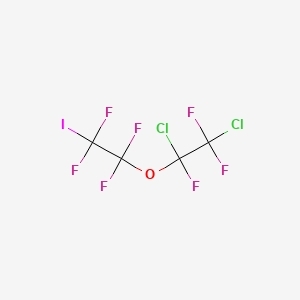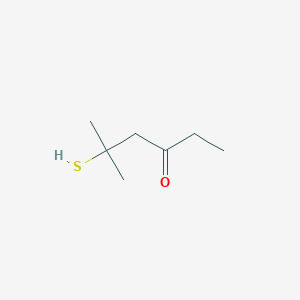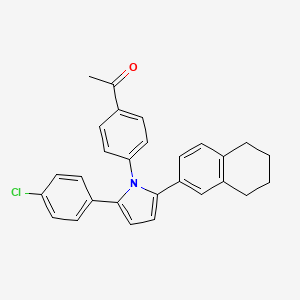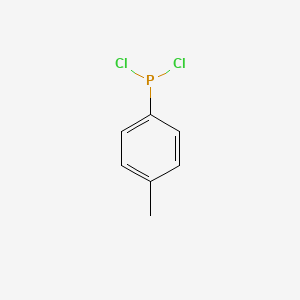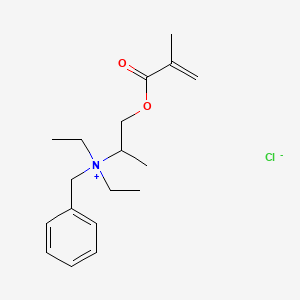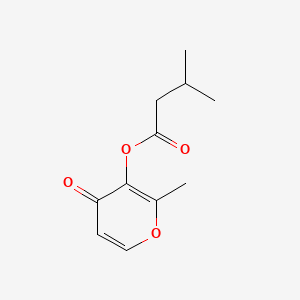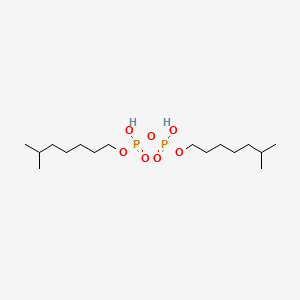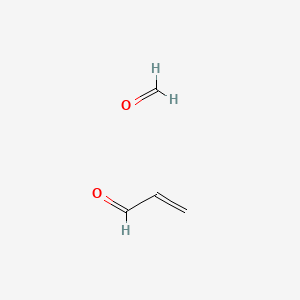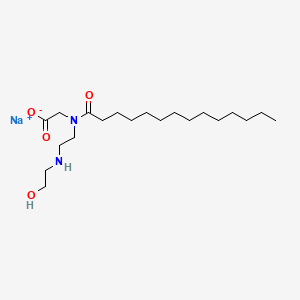
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate is a synthetic compound that belongs to the class of glycinates. These compounds are known for their surfactant properties and are often used in various industrial and scientific applications. The unique structure of this compound allows it to interact with both hydrophilic and hydrophobic substances, making it a versatile agent in different formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate typically involves the reaction of glycine with a long-chain fatty acid derivative. The process may include the following steps:
Esterification: The fatty acid is first esterified with an alcohol to form an ester.
Amidation: The ester is then reacted with an amine, such as 2-(2-hydroxyethylamino)ethylamine, under controlled conditions to form the amide.
Neutralization: The resulting amide is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the properties of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium lauroyl sarcosinate
- Sodium cocoyl glycinate
- Sodium myristoyl sarcosinate
Uniqueness
Compared to similar compounds, Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate offers unique properties such as enhanced stability and specific interactions with biological membranes. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
94087-03-3 |
|---|---|
Molekularformel |
C20H39N2NaO4 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
sodium;2-[2-(2-hydroxyethylamino)ethyl-tetradecanoylamino]acetate |
InChI |
InChI=1S/C20H40N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)22(18-20(25)26)16-14-21-15-17-23;/h21,23H,2-18H2,1H3,(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
KJGKTVJIUNIWDM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




